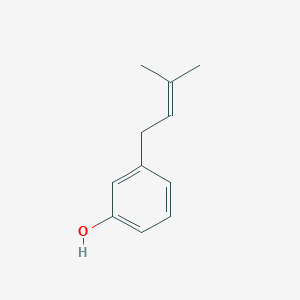

3-(3-Methylbut-2-en-1-yl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

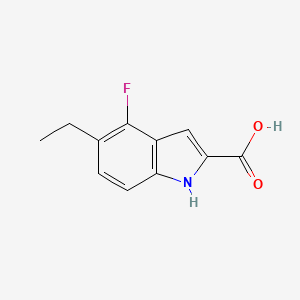

3-(3-Methylbut-2-en-1-yl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 3-methylbut-2-en-1-yl group

Wissenschaftliche Forschungsanwendungen

3-(3-Methylbut-2-en-1-yl)phenol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 3-(3-Methylbut-2-en-1-yl)phenol is the Monoamine Oxidase B (MAO-B) enzyme . This enzyme is involved in the oxidative deamination of biogenic amines such as dopamine, and its irregular expression is related to neurodegenerative disorders like Parkinson’s disease .

Mode of Action

The compound interacts with its target, the MAO-B enzyme, by inhibiting its activity . This inhibition prevents the oxidative deamination of dopamine, thereby potentially mitigating the symptoms of conditions like Parkinson’s disease .

Biochemical Pathways

The compound is involved in the prenylation biochemical pathway . Prenylation is a post-translational modification involving the addition of hydrophobic molecules to a protein or biomolecule . It is assumed that prenyl groups facilitate attachment to cell membranes and are important for protein-protein binding .

Pharmacokinetics

The presence of a prenyl group in the compound might enhance its lipophilicity, which could influence its absorption and distribution .

Result of Action

The inhibition of MAO-B by this compound could lead to an increase in the concentration of dopamine in the brain . This could potentially alleviate the symptoms of Parkinson’s disease and other conditions associated with dopamine deficiency .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and polarity of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment could potentially interact with the compound and alter its efficacy .

Biochemische Analyse

Biochemical Properties

3-(3-Methylbut-2-en-1-yl)phenol is involved in the prenylation of proteins, a post-translational modification that involves the addition of hydrophobic molecules to a protein or a biomolecule . Prenyl groups have been shown to be important for protein-protein binding through specialized prenyl-binding domains .

Cellular Effects

The cellular effects of this compound are primarily related to its role in protein prenylation. Prenylation can mediate protein-protein interactions and protein-membrane interactions, influencing cell function . For example, it has been suggested that this compound could block the cell cycle to exert antitumor effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role in the prenylation process. There are three enzymes that carry out prenylation in the cell: farnesyl transferase, Caax protease, and geranylgeranyl transferase I . These enzymes recognize specific motifs at the C-terminus of the target protein and transfer either a farnesyl or a geranylgeranyl moiety to C-terminal cysteine(s) of the target protein .

Temporal Effects in Laboratory Settings

It is known that this compound is involved in the synthesis of various compounds, including flavanonol glycosides .

Metabolic Pathways

This compound is involved in the prenylation process, which is a part of the larger terpenoid biosynthesis pathway . This pathway is responsible for the production of a wide variety of compounds, including vitamins, hormones, and other bioactive molecules .

Transport and Distribution

It is usually assumed that prenyl groups like this compound facilitate attachment to cell membranes, which could influence their transport and distribution within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its role in protein prenylation. Prenylated proteins can be directed to specific compartments or organelles within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylbut-2-en-1-yl)phenol can be achieved through several methods. One common approach involves the prenylation of phenol derivatives. For instance, the reaction of phenol with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate can yield the desired product . The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate catalysts to enhance the reaction rate and yield. The purification of the final product is usually achieved through techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3-Methylbut-2-en-1-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Alcohols and hydrogenated derivatives.

Substitution: Various substituted phenols depending on the electrophile used.

Vergleich Mit ähnlichen Verbindungen

4-Allyl-2-(3-methylbut-2-en-1-yl)phenol: Similar structure but with an allyl group instead of a prenyl group.

4-Allyl-2-(2-methylbut-3-en-2-yl)phenol: Similar structure with a different isomeric form of the prenyl group.

Uniqueness: 3-(3-Methylbut-2-en-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenolic hydroxyl group and a prenyl group makes it a versatile compound for various applications.

Eigenschaften

IUPAC Name |

3-(3-methylbut-2-enyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-6,8,12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCACWXWAQHFHOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC=C1)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2839145.png)

![N-(3-methylphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2839146.png)

![(Z)-2-(3-fluorobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2839151.png)

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2839152.png)

![3-(3-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2839159.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2839161.png)

![N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B2839162.png)

![N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2839166.png)